
1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea is a novel urea derivative that is likely to possess interesting biological activities due to the presence of multiple heterocyclic structures within its molecular framework. The pyrazole and pyrazine moieties are known to be significant in the realm of medicinal chemistry, often contributing to the pharmacological properties of a compound.
Synthesis Analysis
The synthesis of such a compound would likely involve multicomponent reactions, as seen in the one-pot synthesis methods described in the provided papers. For instance, the use of urea as a catalyst in the synthesis of densely functionalized heterocycles is a key feature in the development of similar compounds . The synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, as mentioned in another study, involves a key intermediate that could be structurally related to the compound . The one-pot synthesis approach is advantageous due to its simplicity, efficiency, and potential for producing high yields with minimal by-products .
Molecular Structure Analysis
The molecular structure of the compound is complex, featuring multiple rings and functional groups. The presence of a cyclopropyl group could influence the compound's conformation and, consequently, its biological activity. The pyrazole and pyrazine rings are known to interact with various biological targets, which could be beneficial for the development of new therapeutic agents .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The urea moiety is a versatile functional group that can participate in various chemical reactions, including the formation of hydrogen bonds, which could be crucial for its interaction with biological targets . The multicomponent reaction pathways, as described in the papers, suggest that the compound could be synthesized through a series of Knoevenagel condensation, Michael addition, and cyclization reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of densely functionalized heterocycles. These might include moderate to high solubility in polar organic solvents, potential for crystallinity, and stability under physiological conditions. The presence of multiple aromatic systems could also suggest a certain degree of UV absorbance, which could be useful in spectroscopic analysis .
Wissenschaftliche Forschungsanwendungen
Gelation and Material Science
Research on similar urea derivatives has explored their gelation properties in aqueous solutions, which is pH-dependent and can lead to the formation of thixotropic, heat-reversible gels. This property is crucial for developing new materials with potential applications in drug delivery systems and the creation of smart materials (J. Kirschbaum & D. Wadke, 1976).
Antimicrobial and Anticancer Agents
The synthesis of new heterocyclic compounds, including those with urea functionalities, has been aimed at finding effective antibacterial and anticancer agents. These studies highlight the importance of such compounds in the pharmaceutical field, where they are tested for their biological activities against various bacterial strains and cancer cell lines (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013; I. Nassar, S. R. Atta-Allah, & A. S. H. Elgazwy, 2015).
Catalysis and Chemical Synthesis
Compounds with urea functionalities have been utilized as catalysts in various chemical transformations. For instance, urea has been reported to catalyze one-pot syntheses of highly functionalized pyrano[2,3-c]pyrazole derivatives, showcasing its role in facilitating multi-component chemical reactions (Wenbo Li, Reyhangul Ruzi, Keyume Ablajan, & Zulpiya Ghalipt, 2017).
Advanced Material Properties
Research into pyrazole derivatives has also explored their electronic structure and physico-chemical properties for potential applications in advanced materials, such as photosensitizers in photovoltaic systems. The study of their first hyperpolarizabilities, in comparison to urea, suggests significant potential for their use in non-linear optics (Renjith Thomas et al., 2019).
Eigenschaften
IUPAC Name |
1-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-14-3-6-17(11-15(14)2)25-21(28)24-9-10-27-20(16-4-5-16)12-18(26-27)19-13-22-7-8-23-19/h3,6-8,11-13,16H,4-5,9-10H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRYNZUCIJABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
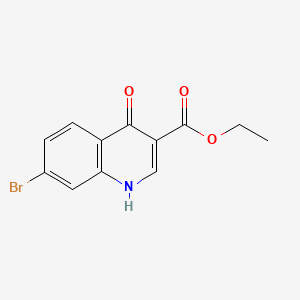
![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
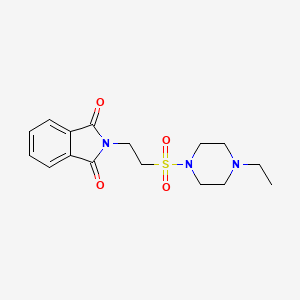
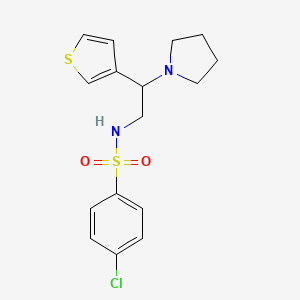
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)

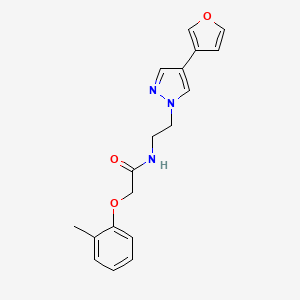
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
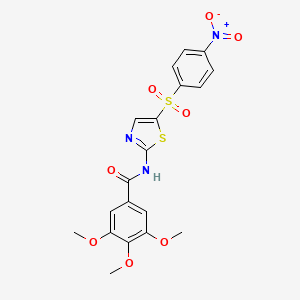
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)